molecular formula C21H24N2O3 B12418720 17,18-Dehydrovincamine-d3

17,18-Dehydrovincamine-d3

Cat. No.: B12418720
M. Wt: 355.4 g/mol
InChI Key: BQGJXFQCMYJENQ-GWDXXOOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,18-Dehydrovincamine-d3 is a deuterium-labeled analog of 17,18-Dehydrovincamine, which is a recognized impurity and transformation product of the API Vincamine . Also known as deuterated Vincamine Impurity C, this compound is supplied as a fully characterized chemical reference standard compliant with major regulatory guidelines . It is primarily intended for analytical method development, validation, and Quality Control applications during the synthesis and formulation stages of drug development . As a stable, isotopically labeled internal standard, it provides essential traceability and enables highly accurate and reliable quantification of Vincamine and its related substances in complex matrices using advanced techniques like LC-MS, ensuring compliance with pharmacopeial standards (USP, EP) . This product is offered for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

355.4 g/mol

IUPAC Name

trideuteriomethyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1/i2D3

InChI Key

BQGJXFQCMYJENQ-GWDXXOOOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@]2(C=CCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N41)CC)O

Canonical SMILES

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O

Origin of Product

United States

An Overview of the Eburnane Type Indole Alkaloid Family

The eburnane-type indole (B1671886) alkaloids are a structurally distinct subgroup of the larger family of indole alkaloids. Their characteristic feature is the eburnane skeleton, a pentacyclic ring system. This intricate framework is a monoterpene indole alkaloid, meaning it is biosynthetically derived from the amino acid tryptophan and a monoterpenoid unit. researchgate.netbohrium.com

Compounds within this family, such as the well-known (+)-eburnamonine and (+)-vincamine, are primarily isolated from plants of the Kopsia genus, which have a history of use in traditional Chinese medicine. bohrium.com The core structure of eburnane alkaloids presents a significant challenge for synthetic chemists, with a key hurdle being the control of the relative stereochemistry at the C20 and C21 positions. researchgate.netbohrium.com The development of stereoselective synthetic methods is crucial for producing these complex molecules in the laboratory and for creating novel analogues for research purposes. researchgate.netbohrium.comrsc.org

A Historical Perspective on the Evolution of Vinca Alkaloid Research

The journey of Vinca (B1221190) alkaloid research began with investigations into the medicinal properties of the Madagascar periwinkle plant, Catharanthus roseus. tandfonline.comnumberanalytics.comnih.govcdnsciencepub.com Traditionally used for a variety of ailments, including diabetes, extracts of this plant were initially screened for hypoglycemic activity. tandfonline.comnih.govcdnsciencepub.com However, these early studies in the 1950s unexpectedly revealed that the extracts had a profound effect on white blood cell counts, leading to the discovery of their potent cytotoxic properties. tandfonline.comnih.gov

This pivotal finding redirected the course of research, culminating in the isolation and characterization of the first two major Vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), by Canadian researchers Robert Noble and Charles Beer. numberanalytics.comresearchgate.net These compounds, despite being structurally very similar, exhibit different antitumor activities and toxicological profiles. nih.govcdnsciencepub.comnih.gov Their discovery marked a new era in cancer chemotherapy, as they were among the first agents to demonstrate the potential for curative treatment in certain cancers. numberanalytics.com

The initial discoveries spurred decades of further research, leading to the identification of over 200 different alkaloid compounds from the periwinkle plant. researchgate.net The complex, multi-step biosynthesis of these compounds has been a long-standing puzzle for scientists. researchgate.net The clinical success of vinblastine and vincristine also drove the development of semi-synthetic derivatives, such as vinorelbine, vindesine, and vinflunine, in an effort to enhance efficacy and reduce toxicity. numberanalytics.comresearchgate.netbohrium.comnih.gov

The Significance of Novel Vinca Alkaloid Analogues in Contemporary Chemical Biology Research

Total Synthesis Approaches to the Core Skeleton

The total synthesis of the vincamine (B1683053) core skeleton is a complex undertaking that has been the subject of extensive research. These approaches focus on the stereoselective and enantioselective construction of the pentacyclic ring system.

Stereoselective and Enantioselective Methodologies

A significant challenge in the synthesis of the vincamine core is the precise control of the stereochemistry at the C20 and C21 positions. A notable and highly effective method for achieving the desired cis-C20/C21 relative stereochemistry is the use of an iridium-catalyzed asymmetric hydrogenation/lactamization cascade reaction. acs.org This powerful, one-pot transformation allows for the stereoselective construction of the C/D rings of the eburnamine-vincamine alkaloid skeleton. acs.org

Another key enantioselective strategy involves a palladium-catalyzed enantioselective decarboxylative allylation to establish the C20 quaternary stereocenter. tandfonline.com This is often followed by a stereoselective iminium reduction to install the crucial cis-C20/C21 relative stereochemistry. tandfonline.com The development of such catalytic asymmetric protocols has been a significant advancement, moving away from earlier methods that relied on resolution of racemates or the use of chiral auxiliaries.

Key Strategic Bond Formations and Rearrangements

The construction of the intricate pentacyclic structure of the vincamine core relies on several key bond-forming reactions and strategic rearrangements. The Pictet-Spengler reaction and the Bischler-Napieralski reaction are classical methods that have been employed in the synthesis of the indolo[2,3-a]quinolizine (B11887597) moiety. However, achieving high diastereoselectivity with these methods has been a persistent challenge. scispace.com

More contemporary approaches have utilized innovative cascade reactions. For instance, a visible-light-induced photocatalytic radical cascade reaction has been developed to assemble the tetracyclic ABCD ring system. clockss.org Furthermore, a highly diastereoselective Johnson-Claisen rearrangement has been instrumental in creating the C20 all-carbon quaternary stereocenter. clockss.org Oxidative rearrangements have also proven to be a powerful tool in the transformation of aspidosperma-type alkaloids into the eburnane skeleton of vincamine. researchgate.net

Semisynthesis from Precursor Vinca Alkaloids

Given the complexity of total synthesis, semisynthetic routes starting from more readily available vinca alkaloids are often a more practical approach for obtaining 17,18-Dehydrovincamine and its derivatives.

Oxidative Transformations and Ring Modifications

A key semisynthetic route to 17,18-dehydrovincamine involves the oxidative ring transformation of tabersonine. This conversion can be achieved in a one-pot reaction using permaleic acid in methanol (B129727). acs.orgresearchgate.net This transformation represents a crucial ring modification, converting the aspidospermane skeleton of tabersonine into the eburnane skeleton of dehydrovincamine. acs.orgresearchgate.net The reaction of vincadifformine (B1218849) with m-chloroperbenzoic acid (m-CPBA) can also lead to the formation of 14,15-dehydrovincamine and its 16-epi isomer through an oxidative rearrangement. researchgate.net

Further oxidative reactions can be performed on the vincamine skeleton itself. For example, treatment of vincamine with iodine can lead to a double oxidation, yielding 18-iodo criocerine, a precursor to the analogue criocerine. tandfonline.com

Regioselective Functionalization Strategies

The regioselective functionalization of the vinca alkaloid core is essential for the synthesis of specific analogues. The use of directing groups in metal-catalyzed C-H functionalization has emerged as a powerful strategy for achieving high regioselectivity in the modification of indole (B1671886) alkaloids. While not specifically detailed for 17,18-dehydrovincamine, these general principles are applicable. For instance, rhodium-catalyzed C-H functionalization at the C4 position of unprotected indoles has been successfully demonstrated. acs.orgmolaid.com

In the context of the semisynthesis of this compound, the final step would involve the regioselective N-alkylation of a suitable precursor with a deuterated methyl source. The nitrogen atom of the indole ring is a common site for such functionalization.

Derivatization and Analogue Synthesis of this compound

The synthesis of this compound itself is a specific derivatization, introducing a deuterium-labeled methyl group. A plausible final step in the synthesis of this compound would be the N-alkylation of a precursor amine with a deuterated methylating agent such as iodomethane-d3 (B117434) (CD3I). Iodomethane-d3 can be synthesized from deuterated methanol (CD3OD) by reaction with iodine and red phosphorus, or by reaction with trimethylsilyl (B98337) iodide (TMSI). researchgate.netresearchgate.net

Further derivatization of the 17,18-dehydrovincamine skeleton has been explored, leading to the synthesis of various analogues. A significant example is the synthesis of (-)-criocerine from (+)-17,18-dehydrovincamine. tandfonline.com This transformation proceeds through the formation of an 18-iodo criocerine intermediate by reacting 17,18-dehydrovincamine with iodine and potassium iodate. tandfonline.com The subsequent removal of the iodine affords criocerine. tandfonline.com

Another example of derivatization involves the hydroalkoxylation of the related compound, (+)-17,18-dehydroapovincamine. This reaction, catalyzed by a Lewis acid or an ion-exchange resin, introduces a methoxy (B1213986) group across the double bond, yielding a new eburnamine-type alkaloid.

The following table summarizes key synthetic transformations and the resulting products.

Starting MaterialReagents and ConditionsProductReference(s)
TabersoninePermaleic acid, Methanol17,18-Dehydrovincamine acs.orgresearchgate.net
Vincadifforminem-Chloroperbenzoic acid (m-CPBA)14,15-Dehydrovincamine and 16-epi-14,15-dehydrovincamine researchgate.net
VincamineIodine18-Iodo criocerine tandfonline.com
17,18-DehydrovincamineIodine, Potassium iodate18-Iodo criocerine tandfonline.com
18-Iodo criocerineAcidic treatment(-)-Criocerine tandfonline.com
(+)-17,18-DehydroapovincamineMethanol, Lewis acid/ion-exchange resinMethyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydroeburnamine-15-methoxy-14-carboxylate
Deuterated Methanol (CD3OD)Iodine, Red Phosphorus or TMSIIodomethane-d3 (CD3I) researchgate.netresearchgate.net

Design and Preparation of Structural Analogues

The design and synthesis of structural analogues of vincamine and its derivatives are of significant interest for exploring structure-activity relationships and developing novel therapeutic agents. nih.govacs.org While 17,18-Dehydrovincamine itself is a key intermediate, the principles applied to the synthesis of other vincamine analogues can be extrapolated to design analogues of its deuterated form.

A common strategy for creating structural diversity involves the modification of the peripheral ring systems of the core eburnane scaffold. acs.orgbohrium.com For instance, ring-cleavage reactions can be employed to open up the complex fused ring system, providing access to a variety of novel molecular architectures. acs.org Subsequent ring-fusion reactions can then be used to construct new heterocyclic systems, leading to compounds with potentially altered biological activities.

One established method for generating vincamine analogues is through a one-pot oxidative ring-transformation of related indole alkaloids, such as tabersonine, using an oxidizing agent like permaleic acid in methanol. acs.org This approach directly yields 17,18-dehydrovincamine. By employing variously substituted starting materials or modifying the reaction conditions, a library of structurally diverse analogues could be prepared.

Furthermore, functionalization of the aromatic ring or the ethyl side chain offers another avenue for analogue design. For example, amide derivatives at the C11-position of the related eburnamonine (B1221668) have been synthesized and investigated. nih.gov Similarly, reactions such as hydroxylation, trifluoromethylation, and nitration have been explored on the eburnamonine skeleton. nih.gov These modifications could be hypothetically applied to the this compound scaffold to generate a range of novel compounds for research purposes.

A key consideration in the design of these analogues is the retention of the core structural features necessary for the desired research application, while systematically altering other parts of the molecule to probe their influence.

Isotope Labeling Strategies for Research (e.g., Deuterium Labeling)

Isotope labeling, particularly with deuterium, is a widely used technique in metabolic research to trace the fate of molecules in biological systems. researchgate.netbiorxiv.org The synthesis of this compound would involve the specific incorporation of three deuterium atoms into the molecular structure. A plausible and efficient strategy would be to introduce the deuterium atoms via a deuterated reagent at a key step in the synthetic pathway.

Given that 17,18-Dehydrovincamine can be synthesized from tabersonine, a potential route for deuteration would involve the use of a deuterated reducing agent during the transformation. For example, if a reduction step is involved in the conversion of a precursor to the final product, a reagent like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) could be employed to introduce the deuterium atoms.

Another approach involves the use of deuterated building blocks in the total synthesis of the vincamine skeleton. The Pictect-Spengler reaction, a key step in many syntheses of indole alkaloids, could potentially be carried out with deuterated tryptamine (B22526) to incorporate deuterium into the core structure. unimi.it

Furthermore, H/D exchange reactions on the final compound or a late-stage intermediate could be considered. researchgate.net However, achieving site-specific deuteration with this method can be challenging and may lead to a mixture of isotopologues.

Evaluation of Novel Synthetic Routes for Scalability in Research

The ability to produce sufficient quantities of a research compound is crucial for extensive biological evaluation. Therefore, the scalability of any synthetic route to this compound is a critical consideration. nih.govdigitellinc.com An ideal synthetic pathway should be efficient, cost-effective, and amenable to larger-scale production.

One approach to enhance scalability is to utilize readily available starting materials. The semi-synthesis of vincamine derivatives from more abundant natural products like tabersonine or vincadifformine is often more scalable than a lengthy total synthesis. acs.orgunimi.it The one-pot, two-step conversion of vincamine to eburnamonine, a related compound, has been optimized for larger-scale synthesis. nih.gov Similar principles could be applied to the synthesis of 17,18-Dehydrovincamine.

Furthermore, the choice of reagents and reaction conditions plays a vital role. For instance, in the synthesis of a 15-methylene-eburnamonine analogue, a less expensive reagent (CsF in DMF) was successfully substituted for a more costly one (TASF) for larger-scale reactions with only a modest decrease in yield. nih.gov

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of this compound. These techniques provide insights into the molecular framework, connectivity of atoms, and conformational features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex alkaloids. scispace.com For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its identity and structure.

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. In the ¹H NMR spectrum, the integration of peak areas can offer a quantitative measure of the protons present. ox.ac.uklibretexts.org The deuterium labeling in this compound would result in the disappearance of specific proton signals that are present in the non-deuterated analogue, confirming the sites of deuteration.

2D NMR techniques are essential for assembling the molecular puzzle. scispace.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbons to which they are attached, allowing for the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds. psu.edu It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. psu.eduresearchgate.net For instance, HMBC can establish the connectivity between different ring systems within the vinca alkaloid scaffold.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin-spin networks within the molecule. psu.edu

The collective data from these experiments allow for an unambiguous assignment of nearly all proton and carbon signals, confirming the 17,18-dehydrovincamine framework and the specific locations of the deuterium atoms. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Vinca Alkaloid Substructures

This table is illustrative and based on general knowledge of vinca alkaloid NMR data, as specific data for this compound is not publicly available.

Experiment Information Provided Application to this compound
¹H NMR Chemical shift, integration, coupling constants of protons. Confirms the absence of specific proton signals at deuteration sites.
¹³C NMR Chemical shift of carbon atoms. Confirms the overall carbon skeleton.
COSY Shows proton-proton (¹H-¹H) spin coupling systems. Helps trace out the connectivity of protons within each ring system.
HSQC Correlates directly bonded protons and carbons (¹H-¹³C). Assigns specific protons to their corresponding carbon atoms.

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Establishes connectivity between different structural fragments and identifies quaternary carbons. |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. ucl.ac.be For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. ucl.ac.be The measured monoisotopic mass should correspond to the calculated mass of C₂₁H₂₁D₃N₂O₃.

The key feature of this compound in MS analysis is its mass shift compared to the unlabeled compound. This +3 mass unit difference is the basis for its use as an internal standard in quantitative studies. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. The fragmentation pattern of the deuterated standard is expected to be very similar to that of the non-deuterated analyte, with some fragment ions retaining the deuterium labels and thus appearing at a higher mass. nih.gov This parallel fragmentation behavior is crucial for accurate quantification.

MS is also a powerful tool for impurity profiling. It can detect and help identify related substances, residual solvents, or degradation products, even at trace levels, ensuring the quality of the research compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

For this compound, the spectra would show characteristic vibrational bands corresponding to its functional groups:

C=O stretching: The ester carbonyl group will have a strong absorption in the FT-IR spectrum, typically in the range of 1730-1750 cm⁻¹. scialert.net

C=C stretching: Vibrations from the aromatic ring and the dehydro- (B1235302) portion of the molecule would appear in the 1500-1650 cm⁻¹ region. scialert.net

C-N and C-O stretching: These vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. scialert.net

While less commonly used for primary structural elucidation compared to NMR and MS, vibrational spectroscopy can be valuable for confirming the presence of key functional groups and for studying conformational properties of the molecule in different states (e.g., solid vs. solution). researchgate.netresearchgate.net

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of non-volatile compounds like vinca alkaloids. scispace.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scispace.comejgm.co.uk

Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the compound of interest, well-separated from any impurities. jmp.com

Advanced Detection Methods:

Photodiode Array (PDA) or Diode Array Detection (DAD): This is a powerful UV-Vis detector that captures the entire UV spectrum of the eluting compound. thescipub.com The characteristic UV absorbance of the indole chromophore in the vinca alkaloid structure allows for selective detection and can aid in peak identification. universiteitleiden.nl

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. universiteitleiden.nlnih.gov This is the standard technique for quantitative bioanalysis where this compound would be used as an internal standard to quantify the non-deuterated vincamine analogue in a biological matrix. nih.govnih.gov

The purity of a this compound research sample is typically determined by HPLC-UV, expressed as a percentage of the total peak area.

Table 2: Typical HPLC Parameters for Vinca Alkaloid Analysis

This table is illustrative and based on general methods for related compounds.

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Stationary phase for separation based on hydrophobicity. ejgm.co.uk
Mobile Phase Gradient of Acetonitrile and Water (with formic acid) Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. universiteitleiden.nl
Flow Rate 1.0 mL/min Controls the speed of the separation. ejgm.co.uk
Column Temp. 30-40 °C Affects viscosity and can improve peak shape and resolution. jmp.com
Detection PDA/DAD (e.g., 254 nm) or Mass Spectrometry Monitors the column effluent and detects the analyte. ejgm.co.uk

| Injection Vol. | 10-20 µL | Volume of the sample introduced into the system. ejgm.co.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. tandfonline.com While vinca alkaloids themselves are generally not volatile enough for direct GC analysis, GC-MS can be employed to study certain metabolites or degradation products that are more volatile or can be made volatile through a chemical derivatization process. researchgate.net For example, smaller fragments resulting from the breakdown of the main alkaloid structure could potentially be analyzed by this method.

In a metabolomics context, GC-MS is often used to analyze primary metabolites (like organic acids, sugars, and amino acids) from a biological system where a compound like 17,18-Dehydrovincamine might be studied. nih.govnih.gov This can provide a broader picture of the metabolic state of the system. The analysis typically involves derivatization, for example, with silylation reagents, to increase the volatility and thermal stability of the metabolites before they are introduced into the GC system. nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. pensoft.netlibretexts.org Therefore, the determination and control of enantiomeric purity are of paramount importance in pharmaceutical research and development. thieme-connect.de For vincamine alkaloids and their derivatives, such as this compound, chiral chromatography is the method of choice for separating and quantifying enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomeric pairs. nih.govresearchgate.net Research on the separation of vincamine group alkaloids has demonstrated the efficacy of polysaccharide-based CSPs. nih.gov Specifically, a Chiralpak AD column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been successfully employed for the enantiomeric separation of vincamine isomers. nih.gov

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selectors of the stationary phase, leading to different retention times. The choice of mobile phase is also critical for achieving optimal resolution. For vincamine alkaloids, a mobile phase consisting of a mixture of n-hexane and an alcohol, such as 2-propanol or ethanol, has been shown to be effective. nih.gov The separation factor (α), which is a measure of the relative retention of the two enantiomers, can be significant, indicating a good separation. For instance, separation factors as high as 3.5 have been reported for vincamine enantiomers using a Chiralpak AD column. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Vincamine Alkaloids

ParameterCondition
Column Chiralpak AD
Mobile Phase n-hexane/2-propanol
Detection UV
Flow Rate 1.0 mL/min
Temperature Ambient

This table presents a typical set of parameters for the chiral separation of vincamine alkaloids, which would serve as a starting point for developing a method for this compound.

The enantiomeric excess (e.e.), a critical parameter for assessing the enantiomeric purity of a sample, can be calculated from the peak areas of the two enantiomers in the chromatogram.

Bioanalytical Methods for In Vitro and Preclinical Samples

The evaluation of a drug candidate's pharmacokinetic and pharmacodynamic properties requires accurate quantification in biological matrices. nih.goveuropa.eu For this compound, this involves the development and validation of robust bioanalytical methods for its determination in samples from in vitro assays (e.g., cell lysates) and preclinical animal models (e.g., plasma).

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. lcms.cz For the analysis of this compound in biological matrices, a method based on LC-MS/MS (tandem mass spectrometry) would be developed.

The sample preparation is a critical first step to remove interfering endogenous components and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix. For alkaloids in plasma, SPE often provides the cleanest extracts.

Chromatographic separation is typically achieved using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. The inclusion of the deuterated internal standard (IS), this compound itself, is crucial for accurate quantification, as it compensates for variability in sample processing and instrument response.

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interference from other compounds in the matrix.

Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound in Plasma

ParameterCondition
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined experimentally
MRM Transition (IS) To be determined experimentally

This table outlines a hypothetical set of LC-MS/MS conditions that would form the basis for a quantitative bioanalytical method for this compound.

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo a thorough validation process to ensure its reliability. nih.goveuropa.eu The validation is performed according to guidelines from regulatory agencies and scientific organizations. The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. europa.eu

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the lower limit of quantification (LLOQ). The response at the LLOQ should be at least five times the response of the blank.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).

Calibration Curve: A calibration curve is generated by plotting the analyte-to-IS peak area ratio against the nominal concentration of the calibration standards. The relationship should be linear over the expected concentration range of the study samples, with a correlation coefficient (r²) of ≥0.99 being desirable. mdpi.comnih.gov

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed by comparing the analyte response in a post-extracted spiked sample to that of a pure solution of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term freezer storage) is evaluated to ensure that the sample integrity is maintained from collection to analysis. europa.eu

Table 3: Illustrative Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Correlation Coefficient (r²) ≥0.99
Selectivity No significant interference at the retention times of the analyte and IS

This table summarizes typical acceptance criteria used in the validation of bioanalytical methods for research applications.

By establishing and adhering to these rigorous analytical methodologies, researchers can ensure the generation of high-quality, reliable data in the preclinical evaluation of this compound.

Preclinical Pharmacokinetic and Metabolic Studies of 17,18 Dehydrovincamine D3

In Vivo Pharmacokinetic Characterization in Animal Models

Tissue Distribution and Accumulation Studies in Specific Organs

Due to the absence of specific preclinical pharmacokinetic and metabolic data for "17,18-Dehydrovincamine-d3," the generation of a scientifically accurate article adhering to the strict constraints of the provided outline is not feasible. To do so would require speculation or the misrepresentation of data from the non-deuterated parent compound, which would violate the core instructions of the request.

Pharmacokinetic Modeling and Simulation (Non-Compartmental and Compartmental Analysis)

Pharmacokinetic modeling is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Both non-compartmental analysis (NCA) and compartmental analysis are employed to understand the complex processes a compound undergoes in the body.

Non-Compartmental Analysis (NCA): This method uses algebraic equations to describe the time course of drug plasma concentrations and calculate key pharmacokinetic parameters without assuming a specific compartmental model. For a compound like this compound, NCA would provide crucial parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd).

Compartmental Analysis: This approach uses mathematical models to describe the body as a series of interconnected compartments. For vincamine (B1683053) derivatives, studies have indicated that their pharmacokinetics can be described by multi-compartment models. For instance, vincamine teprosilate has been characterized using a bi-compartmental open model. nih.gov Similarly, the pharmacokinetics of vinpocetine, another vincamine derivative, have been described using both two- and three-compartment open models. nih.govmdpi.com These models suggest a rapid distribution phase from the central compartment (blood) to peripheral tissues, followed by a slower elimination phase. Given these precedents, it is plausible that the pharmacokinetics of this compound would also be best described by a multi-compartment model.

Interactive Data Table: Typical Pharmacokinetic Parameters Evaluated in Preclinical Studies

ParameterDescriptionTypical UnitAnalysis Method
Cmax Maximum observed plasma concentrationng/mLNon-Compartmental
Tmax Time to reach CmaxhNon-Compartmental
AUC Area under the plasma concentration-time curveng·h/mLNon-Compartmental/Compartmental
t1/2α Distribution half-lifehCompartmental
t1/2β Elimination half-lifehCompartmental
Vd Volume of distributionL/kgNon-Compartmental/Compartmental
CL ClearanceL/h/kgNon-Compartmental/Compartmental
kₐ Absorption rate constanth⁻¹Compartmental
kₑ Elimination rate constanth⁻¹Compartmental

Excretion Pathways (Biliary, Renal) in Preclinical Species

The elimination of a drug from the body occurs through various excretion routes, primarily renal (urine) and biliary (feces). Studies on radiolabeled vincamine in rats provide a strong indication of the likely excretion pathways for its derivatives.

Following administration of tritium-labelled vincamine in rats, a significant portion of the radioactivity was recovered in both urine and feces. nih.gov This suggests that both renal and biliary excretion are important routes of elimination for this class of compounds.

Biliary Excretion: In preclinical studies with vincamine, approximately 40% of the administered radioactivity was recovered in the bile within 6 hours of administration. nih.gov This indicates that a substantial portion of the compound and/or its metabolites are cleared from the liver into the bile and subsequently eliminated via the feces.

Renal Excretion: The same studies showed that a considerable amount of radioactivity is also excreted in the urine. nih.gov Unchanged vincamine accounted for a small fraction (4-6%) of the total amount excreted, indicating that the compound undergoes extensive metabolism before renal clearance. nih.gov The metabolites of vincamine found in urine and bile include hydroxylated and oxidized forms, which are often conjugated to enhance their water solubility and facilitate excretion. nih.gov

Interactive Data Table: Excretion of Radiolabeled Vincamine in Rats

Excretion RoutePercentage of Administered RadioactivityTime Frame
Urine & Feces ~62%72 hours
Bile ~40%6 hours
Unchanged Vincamine (Urine) 5.8% - 7.3%24 hours

These findings suggest that this compound is likely eliminated through a combination of hepatic metabolism followed by both biliary and renal excretion of its metabolites.

Scientific Inquiry into this compound Remains Uncharted

A comprehensive review of scientific literature reveals a significant gap in the understanding of the molecular and cellular mechanisms of action for the chemical compound this compound. Despite a thorough search of established research databases and scientific publications, no specific studies detailing its receptor binding, enzymatic activity, or other pharmacological interactions could be identified.

The exploration of a compound's interaction with biological systems is a fundamental aspect of pharmacology and drug discovery. This typically involves a series of in-depth investigations to elucidate how the substance exerts its effects at a molecular level. Key areas of this research include receptor binding studies to identify specific protein targets and enzymatic assays to determine any modulatory effects on biochemical pathways. However, for this compound, such foundational research appears to be absent from the public scientific domain.

This lack of available data prevents a detailed analysis of its potential therapeutic or toxicological properties. Without information on its binding affinities for various receptors or its impact on enzyme kinetics, the scientific community cannot begin to build a profile of its biological activity.

It is important to distinguish between the deuterated compound, this compound, and its non-deuterated counterpart. While related compounds may have been studied, the process of isotopic labeling can sometimes influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, data from analogous compounds cannot be directly extrapolated to this compound with scientific certainty.

The absence of research into this specific compound means that the following key areas, crucial for understanding its mechanism of action, remain unknown:

Receptor Binding and Interaction: There are no published ligand-receptor binding assays, such as radioligand binding or surface plasmon resonance (SPR), for this compound. Consequently, its target receptors and their binding affinities have not been identified. Furthermore, any potential for allosteric modulation or orthosteric binding remains purely speculative.

Enzymatic Activity Modulation: No in vitro enzyme assays have been reported to screen for potential enzymatic targets of this compound. As a result, there is no kinetic analysis of enzyme inhibition or activation available.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scholarly and scientific information regarding this specific deuterated compound have yielded no direct research findings. The available scientific literature focuses on the broader, non-deuterated compound, Vinpocetine.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline for "this compound" concerning its molecular and cellular mechanisms of action, including intracellular signaling pathway perturbations and cellular biological responses in in vitro systems. Information on related compounds like Vinpocetine cannot be directly and accurately extrapolated to its deuterated form without specific research, which is currently unavailable in the public domain.

Exploration of Molecular and Cellular Mechanisms of Action of 17,18 Dehydrovincamine D3

Cellular Biological Responses in In Vitro Systems

Cell Cycle Analysis in Research Cell Lines

Vinpocetine has been shown to influence cell cycle progression, a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of diseases characterized by excessive cell growth, such as cancer and pathological vascular remodeling. Research using various cell lines has demonstrated that Vinpocetine can induce cell cycle arrest, primarily at the G0/G1 checkpoint. researchgate.netnih.gov

In studies involving human breast cancer cell lines, Vinpocetine potently inhibited cell proliferation by arresting the cell cycle in the G0/G1 phase. nih.gov This halt in progression prevents cells from entering the S phase, where DNA synthesis occurs, thereby blocking cell division. Similar effects were observed in vascular smooth muscle cells (SMCs), where Vinpocetine induced a dose-dependent G1-phase cell cycle arrest. nih.gov This action is critical in vascular remodeling, as the proliferation of SMCs contributes to neointimal formation following vascular injury. nih.gov

The mechanism underlying this G1-phase arrest involves the modulation of key cell cycle regulatory proteins. Research indicates that Vinpocetine treatment is associated with a decrease in the expression of Cyclin D1 and an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov Cyclin D1 is a crucial protein that promotes progression through the G1 phase, while p27Kip1 is a tumor suppressor that acts as a brake on the cell cycle. By altering the balance of these regulators, Vinpocetine effectively inhibits the cellular machinery required for proliferation.

Table 1: Summary of Vinpocetine's Effect on Cell Cycle Progression in Research Cell Lines
Cell Line TypeObserved EffectKey Molecular ChangesReference
Human Breast Cancer Cells (e.g., MDA-MB-231)G0/G1 Phase ArrestInhibition of Akt and STAT3 activation nih.gov
Vascular Smooth Muscle Cells (SMCs)G1 Phase ArrestDecrease in Cyclin D1, Increase in p27Kip1 nih.gov
Human Colon Cancer Cells (HCT116)Cell Cycle Arrest (phase not specified)Downregulation of Cyclin D1, Cyclin E2, Cyclin B1, CDK6 koreascience.kr

Cellular Migration and Invasion Assays in Experimental Models

Cellular migration and invasion are fundamental processes involved in physiological events like immune responses and pathological conditions such as cancer metastasis. nih.govnih.gov Vinpocetine has demonstrated significant inhibitory effects on both migration and invasion in various experimental models.

In studies on breast cancer, Vinpocetine was found to impair the migration of the highly metastatic MDA-MB-231 cell line. nih.gov This suggests a potential role for the compound in limiting the spread of cancer cells. The ability of cancer cells to invade surrounding tissues is a critical step in metastasis. nih.gov Invasion assays, which often use a layer of extracellular matrix (ECM) like Matrigel to mimic tissue barriers, have been used to study the effects of related compounds. nih.govcellbiolabs.com

The inhibitory effects of Vinpocetine on cell migration have also been thoroughly investigated in the context of vascular disease. Using two-dimensional migration assays and three-dimensional aortic medial explant invasive assays, researchers have shown that Vinpocetine dose-dependently inhibits platelet-derived growth factor (PDGF)-stimulated migration of vascular smooth muscle cells. nih.gov PDGF is a potent chemoattractant for SMCs, and its-induced migration is a key event in the development of vascular lesions. nih.gov The mechanism for this inhibition is linked to the suppression of the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which is crucial for cell motility. nih.gov

Table 2: Research Findings on Vinpocetine's Impact on Cellular Migration and Invasion
Experimental ModelAssay TypeKey FindingsReference
MDA-MB-231 Human Breast Cancer CellsMigration AssayImpaired cellular migration nih.gov
Vascular Smooth Muscle Cells (SMCs)2D Migration AssayDose-dependent inhibition of PDGF-stimulated migration nih.gov
Vascular Smooth Muscle Cells (SMCs)3D Aortic Medial Explant Invasive AssayInhibited PDGF-stimulated invasion nih.gov

Structure Activity Relationship Sar Studies of 17,18 Dehydrovincamine D3 and Its Analogues

Design Principles for Optimized Research Probes

The design of optimized research probes based on the 17,18-Dehydrovincamine-d3 scaffold is guided by a combination of structure-activity relationship (SAR) data from related vincamine (B1683053) analogues and the strategic incorporation of isotopic labels. These principles aim to create tools that can be used to investigate biological processes with high precision and minimal perturbation of the system under study.

The core strategy revolves around leveraging the inherent biological activity of the vincamine framework while introducing specific modifications—namely the 17,18-dehydro feature and deuterium (B1214612) labeling—to confer properties desirable for a research probe. These properties include altered metabolic stability, the ability to act as a tracer for analytical studies, and the potential for mechanistic investigations.

Key Design Considerations:

Modification of the Vincamine Core: SAR studies on various vincamine derivatives have revealed that certain positions on the molecule can be modified without abolishing its biological activity. For instance, derivatization at the indole (B1671886) nitrogen or modifications of the ester group have been explored in the development of analogues with altered therapeutic properties. This knowledge is crucial for designing probes, as it indicates regions where linkers or reporter groups could potentially be attached without disrupting the interaction with biological targets.

Introduction of the 17,18-Unsaturation: The presence of a double bond between carbons 17 and 18 in the E-ring of the vincamine structure introduces conformational rigidity. This can influence the binding affinity and selectivity of the molecule for its biological targets. In the context of a research probe, this modification can be exploited to create a more constrained analogue that may exhibit a more defined interaction profile, making it a more specific tool for studying a particular biological pathway.

Deuterium Labeling (d3): The incorporation of three deuterium atoms serves multiple purposes in the design of a research probe.

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This "kinetic isotope effect" can be harnessed to create probes with enhanced metabolic stability. A more stable probe will have a longer half-life in biological systems, allowing for more extended experimental timeframes.

Mass Spectrometry Tracer: The mass shift introduced by the deuterium atoms makes this compound readily distinguishable from its non-deuterated counterpart in mass spectrometry-based assays. This allows it to be used as an internal standard for quantitative analysis or as a tracer to follow the metabolic fate of the compound in complex biological matrices.

Mechanistic Studies: By strategically placing the deuterium labels on the molecule, it is possible to investigate the mechanisms of enzymatic reactions. The presence or absence of the kinetic isotope effect can provide insights into the rate-limiting steps of a metabolic pathway.

Interactive Data Table: Properties of Vincamine Analogues for Probe Design

CompoundKey Structural FeatureObserved Biological Activity/PropertyImplication for Research Probe Design
VincamineParent scaffoldVasodilatory and nootropic effectsProvides the core pharmacophore for target interaction.
Vincamine Analogues (General)Modifications at various positionsVaried potency and selectivity depending on the substitution.Identifies regions tolerant to modification for linker/reporter attachment.
17,18-Dehydrovincamine (B1252723)Unsaturation in the E-ringPotentially altered binding affinity and selectivity due to conformational rigidity.Offers a more structurally defined scaffold for specific target investigation.
This compoundDeuterium labelingIncreased metabolic stability (potential) and distinct mass for analytical detection.Enables use as a stable tracer for metabolic and pharmacokinetic studies.

The design of research probes based on this compound is therefore a multi-faceted process that integrates SAR data with the principles of isotopic labeling. By carefully considering the impact of each structural modification, it is possible to develop highly optimized tools for the elucidation of complex biological systems.

Future Directions and Research Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of complex indole (B1671886) alkaloids like vincamine (B1683053) has been a long-standing challenge and a showcase for synthetic chemistry. researchgate.net Future research on 17,18-Dehydrovincamine-d3 will necessitate the development of more advanced and efficient synthetic strategies, particularly for introducing isotopic labels with high precision.

Current approaches often rely on semi-synthesis from naturally occurring precursors like tabersonine (B1681870) or vincadifformine (B1218849). unimi.it For instance, the synthesis of vincamine can start from tabersonine, and related strategies could be adapted for deuterated versions. researchgate.netunimi.it However, total synthesis offers greater flexibility for introducing deuterium (B1214612) atoms at specific molecular positions.

Future methodologies could focus on:

Late-Stage Deuteration: Developing novel catalytic methods to introduce deuterium into the fully formed alkaloid scaffold. This would be more efficient than carrying the isotopic label through a multi-step synthesis.

Asymmetric Synthesis: Refining asymmetric total synthesis routes to not only control the stereochemistry of the complex pentacyclic core but also to incorporate deuterium-labeled building blocks from the outset. researchgate.net

Flow Chemistry: Utilizing microfluidic reactors for key synthetic steps to improve reaction efficiency, safety, and scalability, which is particularly relevant for producing isotopically labeled standards.

Biocatalysis: Employing engineered enzymes to perform challenging transformations, such as specific oxidations or reductions, which could offer a highly selective method for synthesizing deuterated analogs.

Table 1: Comparison of Synthetic Approaches for Deuterated Vincamine Analogs
MethodologyDescriptionPotential Advantages for this compound
Semi-synthesis from Natural PrecursorsModification of related, more abundant alkaloids like tabersonine. unimi.itAccess to complex core structure; potentially fewer steps.
Asymmetric Total SynthesisBuilding the molecule from simple, achiral starting materials. researchgate.netHigh degree of control over stereochemistry and position of isotopic labels.
Late-Stage FunctionalizationIntroducing deuterium into an advanced intermediate or the final molecule.High atom economy; avoids carrying isotopes through many steps.
BiocatalysisUse of enzymes for specific chemical transformations.High selectivity (regio-, stereo-, chemo-selectivity); mild reaction conditions.

Integration of Omics Technologies in Mechanistic Research

While vinca (B1221190) alkaloids are broadly known for their interaction with tubulin and disruption of microtubule dynamics, the complete mechanistic picture is likely more complex. nih.gov The use of a stable isotope-labeled compound like this compound is ideal for advanced mechanistic studies using "omics" technologies.

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics could be used to compare the proteomes of cells treated with labeled versus unlabeled dehydrovincamine. This could reveal previously unknown protein binding partners or downstream proteins whose expression is altered, providing a global view of the compound's cellular impact.

Metabolomics: As a metabolic tracer, this compound can be tracked through metabolic pathways. Mass spectrometry-based metabolomics can identify its metabolic products and elucidate how it perturbs endogenous metabolic networks within the cell. This is crucial given that vinca alkaloids are known to be metabolized by cytochrome P450 enzymes. nih.gov

Transcriptomics: RNA-sequencing can provide a comprehensive snapshot of the transcriptional changes induced by the compound. This can help identify the signaling pathways and gene regulatory networks that are activated or suppressed, offering clues into its mode of action beyond microtubule disruption.

Exploration of Polypharmacology and Off-Target Interactions in Research Settings

Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of modern drug research. While the primary targets of classic vinca alkaloids are well-established, derivatives may possess unique activity profiles. nih.gov Research has shown that diverse compounds synthesized from vincamine can exhibit unique antagonistic activities against various G-protein coupled receptors (GPCRs), highlighting the potential for a broader target scope. nih.gov

Future research on this compound should involve systematic screening to deconstruct its target profile. This could involve:

Chemical Proteomics: Using affinity-based probes derived from this compound to "pull down" binding partners from cell lysates, which can then be identified by mass spectrometry.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to characterize the compound's effects across a wide range of cellular phenotypes, which can provide clues to its molecular targets.

Understanding these off-target interactions is crucial for interpreting research data and exploring the full therapeutic potential of novel vincamine derivatives.

Application of AI and Machine Learning in Compound Design and SAR Prediction

Key applications in the context of this compound include:

Predictive Modeling for SAR: Machine learning algorithms can be trained on existing data for vincamine analogs to build quantitative structure-activity relationship (QSAR) models. These models could then predict the biological activity of novel derivatives, including those with different isotopic labeling patterns, helping to prioritize which compounds to synthesize.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. tums.ac.ir These models could be used to propose next-generation dehydrovincamine analogs.

ADMET Prediction: AI models are increasingly used to predict physicochemical and ADMET properties. springernature.com For a research compound like this compound, this could help in designing experiments by predicting its metabolic stability, potential for P-glycoprotein interactions, or likelihood of inhibiting CYP enzymes. nih.govcapes.gov.br

Table 2: AI and Machine Learning in Vincamine Derivative Research
AI/ML ApplicationObjectivePotential Impact on this compound Research
QSAR ModelingPredict biological activity based on chemical structure.Prioritize synthesis of new analogs with potentially improved activity or properties.
Generative ModelsDesign novel molecular structures with desired properties. tums.ac.irPropose new deuterated or non-deuterated vincamine derivatives with optimized target engagement.
ADMET PredictionForecast pharmacokinetic and toxicity profiles. springernature.comGuide experimental design by predicting metabolic fate and potential drug-drug interactions.
Target PredictionIdentify likely biological targets based on compound structure.Complement experimental polypharmacology studies by suggesting potential off-targets for validation.

Q & A

Q. What experimental design principles apply when studying this compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to measure apparent permeability (Papp) under controlled oxygen levels. Validate results with in vivo positron emission tomography (PET) imaging in rodents, ensuring isotopic stability is maintained during tracer synthesis. Apply multivariate statistical analysis to account for inter-individual variability .

Q. How do researchers address contradictory findings in this compound’s neuroprotective efficacy across preclinical studies?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify bias sources, such as dosing regimens or outcome measurement tools. Use meta-regression to analyze covariates (e.g., animal strain, disease model severity). Validate hypotheses through blinded, randomized controlled trials with pre-registered protocols on platforms like Open Science Framework .

Methodological Considerations for Data Reporting

  • Data Tables :

    ParameterRecommended MethodValidation CriteriaReference ID
    Isotopic PurityHRMS with ESI>98% deuterium incorporation
    Metabolic StabilityLiver microsome incubation + LC-MS/MSHalf-life >60 minutes
    BBB PermeabilityIn vitro Papp + in vivo PET imagingPapp >5 × 10⁻⁶ cm/s
  • Contradiction Analysis Framework :

    • Hypothesis Testing : Formulate competing hypotheses (e.g., species-specific metabolism vs. analytical variability) .
    • Experimental Replication : Repeat studies under standardized conditions, documenting batch-to-batch variability in compound synthesis .
    • Meta-Analysis : Aggregate data using random-effects models to quantify heterogeneity (I² statistic) and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.